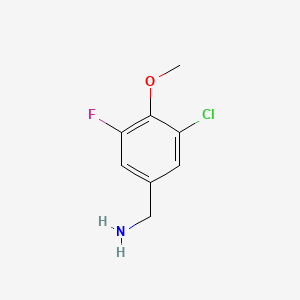

(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine

Description

(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine is a halogenated aromatic amine characterized by a phenyl ring substituted with chlorine (Cl) at position 3, fluorine (F) at position 5, and a methoxy (-OMe) group at position 4, with a methanamine (-CH2NH2) side chain.

Properties

IUPAC Name |

(3-chloro-5-fluoro-4-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,4,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAZGTVOOKATFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)CN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-fluoro-4-methoxyphenyl)methanamine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to form the amine group. For instance, starting from 3-chloro-5-fluoro-4-methoxybenzaldehyde, the compound can be synthesized through a series of reactions including nitration, reduction, and amination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, optimized for yield and purity. The use of catalysts and controlled reaction conditions are crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or aldehyde derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Halogen substituents on the benzene ring can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Nucleophiles: Such as sodium methoxide (NaOCH3) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction typically produces amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various pharmacological studies:

- Enzyme Interactions : It interacts with specific enzymes, influencing their activity. For instance, it has been demonstrated to bind with nucleophilic amino acids in proteins, leading to covalent bond formation that can inhibit or activate enzyme functions depending on the context.

- Phosphodiesterase Inhibition : Research indicates that this compound may inhibit phosphodiesterases (PDEs), particularly PDE5, which is involved in vasodilation and neuronal signaling. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), impacting various physiological processes.

The compound exhibits diverse biological activities:

- Vasorelaxant Activity : Studies have indicated that derivatives of this compound possess significant vasorelaxant activity in isolated porcine coronary arteries, suggesting potential cardiovascular applications.

- Neuroprotective Effects : Compounds inhibiting PDE5 have been linked to enhanced learning and memory in mouse models of Alzheimer’s disease by elevating cGMP levels in the hippocampus. This suggests neuroprotective properties worth exploring further.

Synthesis Pathways

(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine serves as an intermediate for synthesizing various organic compounds. The synthesis often involves reductive amination techniques or coupling reactions with other functionalized aromatic compounds.

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits PDE5 with IC50 = 0.56 nM | |

| Cellular Metabolism | Modulates gene expression related to metabolism | |

| Oxidative Reaction | Predominantly oxidized form during enzyme turnover |

Notable Studies

- A study demonstrated that derivatives of this compound showed significant vasorelaxant activity in isolated porcine coronary arteries, indicating potential cardiovascular applications.

- Research has indicated that compounds inhibiting PDE5 can enhance learning and memory in mouse models of Alzheimer’s disease by elevating cGMP levels in the hippocampus. This suggests that this compound could have neuroprotective properties worth exploring further.

Mechanism of Action

The mechanism of action of (3-Chloro-5-fluoro-4-methoxyphenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, such as its role in inhibiting or activating certain biological processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.

Comparison with Similar Compounds

Structural Features

The table below compares the substituents and molecular formulas of (3-Chloro-5-fluoro-4-methoxyphenyl)methanamine with analogous compounds:

Key Observations :

Physicochemical Properties

Predicted physicochemical properties (e.g., logP, solubility) based on substituent contributions:

Biological Activity

(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine, a compound with significant potential in medicinal chemistry, has gained attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Chemical Formula : CHClFNO

- Molecular Weight : 219.65 g/mol

The presence of chlorine, fluorine, and methoxy groups contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of various biological pathways, depending on the context of its application .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent:

- Staphylococcus aureus : The compound exhibited significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL .

- Cryptococcus neoformans : It also showed selective antifungal activity against Cryptococcus neoformans, demonstrating non-toxic profiles towards human cells .

Table 1: Antimicrobial Activity Data

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity:

- Breast Cancer : In vitro studies demonstrated potent antiproliferative effects in MCF-7 human breast cancer cells with IC values ranging from 0.075 µM to 0.620 µM depending on the specific analogs tested .

- Mechanistic Insights : The compound's effectiveness appears linked to its ability to induce apoptosis and inhibit cell proliferation in cancer cell lines, suggesting a multifaceted mechanism involving cell cycle arrest and modulation of apoptotic pathways .

Table 2: Anticancer Activity Data

Case Studies

A series of case studies have been conducted to explore the pharmacological profiles of this compound:

- Study on MRSA Inhibition : A study evaluated various derivatives of the compound against MRSA strains, confirming its effectiveness and low cytotoxicity compared to standard antibiotics like vancomycin .

- Anticancer Efficacy in Animal Models : In vivo studies demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models of breast cancer, further supporting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the recommended synthetic routes for (3-Chloro-5-fluoro-4-methoxyphenyl)methanamine?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions. A plausible route includes:

- Step 1 : Introduction of substituents (chloro, fluoro, methoxy) via electrophilic aromatic substitution (EAS) on a benzene ring precursor.

- Step 2 : Formation of the benzylamine core through reductive amination or nitration followed by reduction (e.g., using LiAlH₄ or catalytic hydrogenation).

- Key Reagents : Chlorinating agents (e.g., Cl₂/FeCl₃), fluorinating agents (e.g., Selectfluor®), and methoxy sources (e.g., methyl iodide under basic conditions) .

Q. How to characterize the structure of this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Signals for methoxy (-OCH₃) appear at δ 3.8–4.0 ppm. Aromatic protons show splitting patterns due to chloro and fluoro substituents (δ 6.5–7.5 ppm). The -CH₂NH₂ group resonates at δ 2.8–3.2 ppm .

- ¹³C NMR : Methoxy carbon at δ 55–60 ppm; aromatic carbons adjacent to electron-withdrawing groups (Cl, F) deshield to δ 120–140 ppm .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 219.6 (calculated for C₈H₈ClFNO) with fragments corresponding to loss of -NH₂ (Δ m/z 16) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during synthesis (e.g., dehalogenation or over-substitution)?

Methodological Answer:

- Controlled Reaction Conditions : Use low temperatures (0–5°C) during halogenation to minimize poly-substitution. For fluorination, employ Selectfluor® in anhydrous acetonitrile to enhance regioselectivity .

- Protective Groups : Temporarily protect the amine group (-NH₂) with tert-butoxycarbonyl (Boc) to prevent unwanted nucleophilic attack during methoxylation .

- Catalytic Optimization : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-amine bond formation .

Q. How does the substitution pattern (chloro, fluoro, methoxy) influence reactivity in nucleophilic environments?

Methodological Answer:

- Electronic Effects :

- Chloro (-Cl): Strong electron-withdrawing effect, directs electrophiles to meta/para positions.

- Fluoro (-F): Moderate electron-withdrawing effect; enhances stability via C-F bond polarization.

- Methoxy (-OCH₃): Electron-donating group, activates ortho/para positions for nucleophilic substitution .

- Steric Effects : The methoxy group at position 4 reduces steric hindrance compared to bulkier substituents, facilitating amine group reactivity .

Q. What computational models predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with 5-HT receptors. The chloro and fluoro groups enhance binding via hydrophobic interactions, while the methoxy group forms hydrogen bonds with Ser159 and Tyr175 residues .

- QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) models correlate Hammett constants (σ) of substituents with IC₅₀ values. For example, σ(Cl) = +0.23, σ(F) = +0.06, and σ(OCH₃) = -0.27 predict moderate inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.